molecular formula C11H9ClN2 B2409629 4-(4-Chlorophenyl)pyridin-2-amine CAS No. 907945-72-6

4-(4-Chlorophenyl)pyridin-2-amine

Cat. No.: B2409629
CAS No.: 907945-72-6
M. Wt: 204.66
InChI Key: WLVTUKIFOBRDBJ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)pyridin-2-amine is an organic compound with the molecular formula C11H9ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a chlorophenyl group attached to the pyridine ring

Mechanism of Action

Target of Action

The primary target of 4-(4-Chlorophenyl)pyridin-2-amine is the Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) . VEGFR1 plays a crucial role in the regulation of angiogenesis, a process involved in the growth of new blood vessels from pre-existing vessels. This makes it a significant target in the treatment of diseases such as cancer, where inhibiting angiogenesis can prevent the growth and spread of tumors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)pyridin-2-amine typically involves the reaction of 4-chlorobenzonitrile with 2-aminopyridine under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 4-chlorobenzonitrile reacts with 2-aminopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(4-Chlorophenyl)pyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)pyridine: Similar structure but lacks the amine group.

    4-(4-Chlorophenyl)pyridin-3-amine: Similar structure with the amine group at a different position.

    4-(4-Chlorophenyl)pyridin-2-ol: Contains a hydroxyl group instead of an amine group.

Uniqueness

4-(4-Chlorophenyl)pyridin-2-amine is unique due to the specific positioning of the chlorophenyl and amine groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

4-(4-chlorophenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-10-3-1-8(2-4-10)9-5-6-14-11(13)7-9/h1-7H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVTUKIFOBRDBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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